Scientific Field: Chemistry, specifically organic synthesis.
Summary of Application: The compound “Tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate” is used in the field of organic synthesis. It’s a building block used in the synthesis of more complex organic compounds .
Methods of Application: The compound is used as a reagent in various chemical reactions. The specific methods of application would depend on the particular synthesis being carried out .
Results or Outcomes: The outcomes of using this compound in synthesis would vary depending on the specific reactions and the other reagents used. The compound could help in the formation of a variety of complex organic structures .
Scientific Field: Navigation Systems, Aeronautics and Civil Aviation
Summary of Application: The compound “EN-300” is used in the development of Precision Fiber Optic Inertial Measurement/Navigation Units. These units are used for GPS denied navigation, precise targeting, and line-of-sight stabilization .
Methods of Application: The EN-300 unit incorporates EMCORE’s proprietary integrated optics devices to enhance performance, providing up to five-times better performance than competing systems .
Results or Outcomes: The EN-300 provides lower noise and greater stability than competing IMUs. With the option of full navigation capability including coning and sculling compensation and sophisticated Kalman filtering, the unit is also able to statically find North to less than one degree through gyro-compassing .
Scientific Field: Organic Chemistry
Summary of Application: Tert-butanesulfinamide is used in the synthesis of N-heterocycles via sulfinimines .
Methods of Application: The extensive use of tert-butanesulfinamide in asymmetric synthesis is ascribed to its low cost and ease of removal from the reaction mixture. More importantly, the highly stereodirecting nature of the tert-butylsulfinyl group is evident from the good to excellent diastereoselectivities obtained during the nucleophilic addition to sulfinimines .
Tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate is an organic compound classified as a piperidine derivative. Its molecular formula is CHNO, and it has a molar mass of approximately 225.33 g/mol. The compound features a tert-butyl group attached to the nitrogen of the piperidine ring, making it a versatile scaffold in organic synthesis. The cyclopropyl group enhances its structural complexity and potential reactivity, which is valuable in drug design and development .
The synthesis of tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate typically involves several steps:
Tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals. Its structural features make it suitable for designing novel compounds with potential therapeutic effects. Additionally, it may be employed in the synthesis of complex organic molecules used in materials science and agrochemicals .
Several compounds share structural similarities with tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 4-formylpiperidine-1-carboxylate | CHNO | Contains a formyl group instead of an amino group |
| Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | CHNO | Features a spirocyclic structure |
| Tert-butyl 4-amino-4-methylpiperidine-1-carboxylate | CHNO | Contains a methyl group at position four |
These compounds demonstrate variations in functional groups and structural arrangements that may influence their reactivity and biological activities, highlighting the uniqueness of tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate within this class of compounds .
Piperidine, a six-membered heterocycle with one nitrogen atom, has been a cornerstone of pharmaceutical design since the 20th century. Its saturated ring system provides optimal geometry for interacting with biological targets while maintaining synthetic accessibility. Between 2015 and 2020, nine FDA-approved drugs contained chiral piperidine scaffolds, including kinase inhibitors like Cotellic (cobimetinib) and PARP inhibitors like Zejula (niraparib).
The piperidine ring’s adaptability stems from its ability to:
Table 1: FDA-Approved Piperidine-Containing Drugs (2015–2020)
| Drug Name | Therapeutic Area | Key Structural Features |
|---|---|---|
| Cobimetinib (Cotellic) | Oncology | 3,4-Disubstituted piperidine |
| Niraparib (Zejula) | Oncology | 2,3-Disubstituted piperidine |
| Ubrogepant (Ubrelvy) | Migraine | 4-Aminopiperidine derivative |
The introduction of tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate represents an evolution of these principles, combining stereochemical control with enhanced metabolic stability.
Cyclopropane’s strained three-membered ring confers unique advantages in medicinal chemistry:
In tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate, the cyclopropyl group at C2 induces axial chirality while maintaining the piperidine chair conformation. This structural constraint was critical in the development of HCV NS5A inhibitors, where cyclopropyl-substituted piperidines improved antiviral potency by 40-fold compared to unsubstituted analogs.
Table 2: Impact of Cyclopropyl Substitution on Drug Properties
| Compound Class | Target | EC₅₀ (Without Cyclopropyl) | EC₅₀ (With Cyclopropyl) |
|---|---|---|---|
| HCV NS5A Inhibitors | Viral Replication | 12 nM | 0.3 nM |
| κ-Opioid Agonists | Pain Management | 180 nM | 22 nM |
The tert-butoxycarbonyl (Boc) protecting group serves multiple strategic purposes:
In the case of tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate, Boc protection allows sequential elaboration of both the amine and carboxylate functionalities. This dual reactivity was exploited in the synthesis of DDR1 kinase inhibitors, where the Boc group facilitated the installation of a sulfonamide warhead at N1 while preserving the C4 amine for salt bridge formation with Asp784.
Table 3: Applications of Boc-Protected Piperidines in Drug Discovery
| Application | Therapeutic Area | Advantage of Boc Protection |
|---|---|---|
| Kinase Inhibitor Synthesis | Oncology | Enables orthogonal functionalization |
| Peptide Mimetics | Neurology | Prevents amine oxidation during SPPS |
| PROTAC Design | Immunology | Simplifies linker attachment |
Modern piperidine derivatives increasingly incorporate multiple functional groups to address polypharmacological targets. The 4-amino-2-cyclopropyl substitution pattern in tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate exemplifies this trend, offering three-dimensional complexity that exceeds traditional flat aromatic systems.
Key advancements enabled by such functionalization include:
Recent studies demonstrate that 2-cyclopropyl-4-aminopiperidine derivatives exhibit 5-fold greater selectivity for σ1 receptors over σ2 subtypes compared to non-cyclopropyl analogs, underscoring the pharmacophoric value of this substitution pattern.
Table 4: Pharmacokinetic Comparison of Piperidine Derivatives
| Compound | logD7.4 | Permeability (10⁻⁶ cm/s) | Plasma Stability (t₁/₂) |
|---|---|---|---|
| Unsubstituted Piperidine | 1.2 | 8.3 | 1.2 h |
| 2-Cyclopropyl Derivative | 2.1 | 14.7 | 4.8 h |
| Boc-Protected Analog | 1.8 | 12.9 | 6.4 h |
This comprehensive functionalization strategy has propelled tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate into prominence as a multifunctional building block for addressing complex therapeutic targets.